(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound characterized by its unique structural features. It contains a thiazepane ring, a phenyl group, and a methanone functional group attached to a trimethoxyphenyl moiety. The presence of the dioxido group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
This compound can be classified as an organic compound, specifically within the category of thiazepanes and ketones. Its molecular formula is , and it has a molecular weight of approximately 419.5 g/mol . The compound is identified by the CAS number 2034534-85-3, which is commonly used for chemical substances .
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic synthesis techniques. Common methods include:
The process may also utilize various catalysts and solvents to optimize yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone features:
The structural representation can be described using the SMILES notation: COc1cc(C(=O)N2CCC(c3ccccc3)S(=O)(=O)CC2)cc(OC)c1OC
.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure post-synthesis.
This compound can undergo various chemical reactions typical for thiazepanes and ketones:
Understanding these reactions is crucial for predicting the compound's behavior under different conditions and its stability during storage or application.
The mechanism of action for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with biological targets. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Experimental data from biological assays are necessary to elucidate its mechanism fully. Techniques such as binding affinity studies and functional assays help clarify how this compound influences biological pathways.
The physical properties of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone include:
Chemical properties include:
Although specific boiling point and melting point data are not available in the sources reviewed, these properties are critical for practical applications in laboratory settings .
The unique structure and potential biological activities of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone make it suitable for various applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: